molecular formula C13H13ClN2 B11874674 5-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine

5-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine

Cat. No.: B11874674
M. Wt: 232.71 g/mol
InChI Key: RZOCMSFTPWZZCZ-UHFFFAOYSA-N
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Description

5-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine is an organic compound with the molecular formula C13H13ClN2. It is a derivative of benzene, featuring a chlorine atom, a methyl group, and a phenyl group attached to a benzene ring with two amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine typically involves the reaction of 5-chloro-1,2-diaminobenzene with N-methyl-N-phenylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-N-phenylbenzene-1,2-diamine: Similar structure but lacks the methyl group.

    N1-methyl-N1-phenylbenzene-1,2-diamine: Similar structure but lacks the chlorine atom.

    5-Chloro-N1-methylbenzene-1,2-diamine: Similar structure but lacks the phenyl group.

Uniqueness

The combination of these substituents can lead to distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

4-chloro-2-N-methyl-2-N-phenylbenzene-1,2-diamine

InChI

InChI=1S/C13H13ClN2/c1-16(11-5-3-2-4-6-11)13-9-10(14)7-8-12(13)15/h2-9H,15H2,1H3

InChI Key

RZOCMSFTPWZZCZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)N

Origin of Product

United States

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